1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine
CAS No.: 2059988-38-2
Cat. No.: VC2903430
Molecular Formula: C22H32N2O2
Molecular Weight: 356.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2059988-38-2 |
|---|---|
| Molecular Formula | C22H32N2O2 |
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | 1-[4-[4-(2-aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]propan-2-amine |
| Standard InChI | InChI=1S/C22H32N2O2/c1-13-7-19(8-14(2)21(13)25-11-17(5)23)20-9-15(3)22(16(4)10-20)26-12-18(6)24/h7-10,17-18H,11-12,23-24H2,1-6H3 |
| Standard InChI Key | PTEZDQYNBPAMET-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1OCC(C)N)C)C2=CC(=C(C(=C2)C)OCC(C)N)C |
| Canonical SMILES | CC1=CC(=CC(=C1OCC(C)N)C)C2=CC(=C(C(=C2)C)OCC(C)N)C |
Introduction
Chemical Identity and Basic Information
1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine is an organic compound characterized by its distinctive molecular structure containing phenoxy and aminopropoxy functional groups. The compound is registered in chemical databases under two primary CAS numbers, reflecting its different forms. The free base form is registered under CAS 2059988-38-2, while the dihydrochloride salt form is identified by CAS 2059988-39-3 . These different chemical forms provide researchers with options for various experimental conditions and applications.
The compound's systematic name describes its structural arrangement, indicating a molecule with two phenyl rings connected by ether linkages and terminal amine groups. This structural configuration suggests potential for biological activity, particularly in systems where amine-containing compounds often demonstrate pharmacological effects. The presence of both hydrophobic (dimethylphenyl) and hydrophilic (aminopropoxy) regions may contribute to its behavior in biological systems, potentially influencing membrane permeability and receptor interactions.
Nomenclature and Identification
The compound is primarily identified through its systematic IUPAC name, which describes its chemical structure. In chemical databases and research literature, it is referenced using the following identifiers:
| Identifier Type | Value |
|---|---|
| Free Base CAS Number | 2059988-38-2 |
| Dihydrochloride Salt CAS Number | 2059988-39-3 |
| Common Name | 1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine |
Physical and Chemical Properties
The physical and chemical properties of 1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine vary between its free base and salt forms. The available data indicates distinct molecular formulas and weights for each form, reflecting their different chemical compositions.
Molecular Characteristics
The molecular characteristics of both forms of the compound are summarized in the table below:
| Property | Free Base Form | Dihydrochloride Salt Form |
|---|---|---|
| Molecular Formula | C22H32N2O2 | C22H34Cl2N2O2 |
| Molecular Weight | 356.5 g/mol | 429.4 g/mol |
| Physical State | Not specified | Not specified |
| Purity (Commercial) | 95% | 95% |
The differences in molecular weight between the free base (356.5 g/mol) and the dihydrochloride salt (429.4 g/mol) are consistent with the addition of two HCl molecules in the salt form. This addition significantly alters the compound's solubility profile and may impact its stability and reactivity in various experimental conditions.
Structural Characteristics
The structure of 1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine features several key functional groups that define its chemical behavior and potential applications.
Key Structural Features
The compound contains the following significant structural elements:
-
Two phenyl rings connected by ether linkages
-
Multiple methyl substituents on the phenyl rings (3,5-dimethyl and 2,6-dimethyl patterns)
-
Two aminopropoxy groups at terminal positions
-
Ether (phenoxy) linkages forming the backbone of the molecule
These structural elements combine to create a molecule with interesting spatial arrangement and potential for various intermolecular interactions. The methyl groups contribute to the hydrophobic character and steric properties, while the amine groups provide basic sites for hydrogen bonding and potential salt formation.
Structural Implications for Reactivity
The presence of terminal amine groups makes the compound susceptible to acid-base reactions, as evidenced by the existence of the dihydrochloride salt form. These amine groups can participate in nucleophilic reactions and may serve as hydrogen bond donors in various chemical and biological interactions. The phenyl rings with methyl substituents likely contribute to π-stacking interactions and hydrophobic associations in solution and biological systems.
The ether linkages connecting the phenyl rings provide conformational flexibility while maintaining a degree of structural rigidity. This balance between flexibility and rigidity may be significant for potential receptor interactions if the compound demonstrates biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume